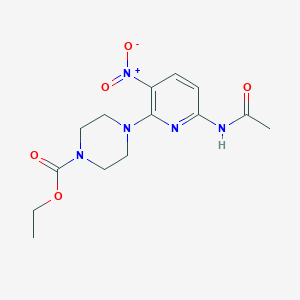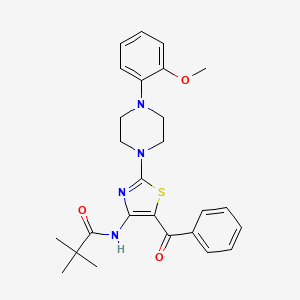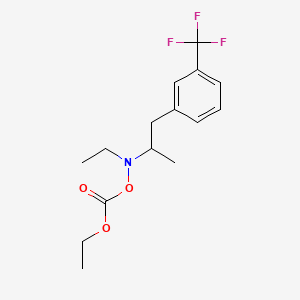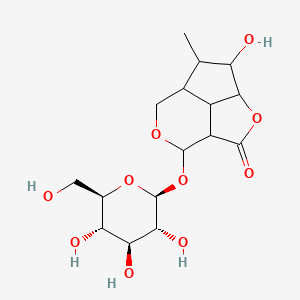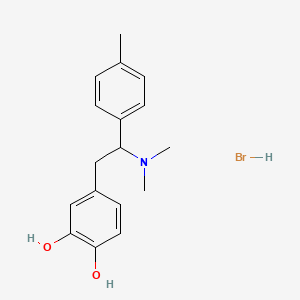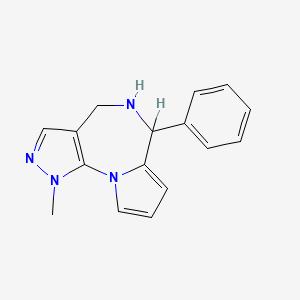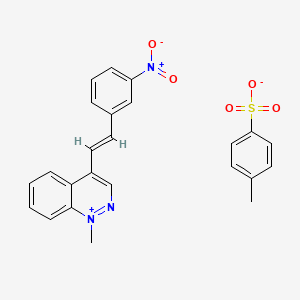
1-Methyl-4-(3-nitrostyryl)cinnolinium p-toluenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(3-nitrostyryl)cinnolinium p-toluenesulfonate is a complex organic compound that belongs to the class of cinnolinium salts This compound is characterized by the presence of a cinnolinium core substituted with a nitrostyryl group and a methyl group, along with a p-toluenesulfonate counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(3-nitrostyryl)cinnolinium p-toluenesulfonate typically involves a multi-step process. One common method includes the condensation of 1-methyl-4-cinnolinium iodide with 3-nitrostyrene in the presence of a base, followed by the addition of p-toluenesulfonic acid to form the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(3-nitrostyryl)cinnolinium p-toluenesulfonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can participate in reduction reactions, particularly involving the nitro group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Conversion to corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-Methyl-4-(3-nitrostyryl)cinnolinium p-toluenesulfonate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(3-nitrostyryl)cinnolinium p-toluenesulfonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cinnolinium core may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(3-nitrostyryl)pyridinium iodide
- 1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid
- 3(5)-Substituted pyrazoles
Uniqueness
1-Methyl-4-(3-nitrostyryl)cinnolinium p-toluenesulfonate is unique due to its specific structural features, including the cinnolinium core and the nitrostyryl group These features confer distinct chemical reactivity and biological activity compared to similar compounds
Properties
CAS No. |
65168-11-8 |
|---|---|
Molecular Formula |
C24H21N3O5S |
Molecular Weight |
463.5 g/mol |
IUPAC Name |
4-methylbenzenesulfonate;1-methyl-4-[(E)-2-(3-nitrophenyl)ethenyl]cinnolin-1-ium |
InChI |
InChI=1S/C17H14N3O2.C7H8O3S/c1-19-17-8-3-2-7-16(17)14(12-18-19)10-9-13-5-4-6-15(11-13)20(21)22;1-6-2-4-7(5-3-6)11(8,9)10/h2-12H,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1/b10-9+; |
InChI Key |
IQPKZDLCDCFIOS-RRABGKBLSA-M |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=NC=C(C2=CC=CC=C21)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=NC=C(C2=CC=CC=C21)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



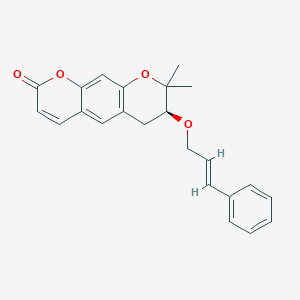
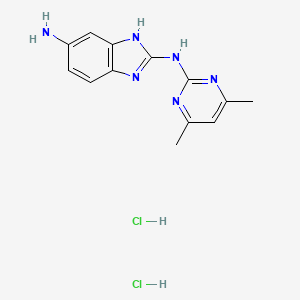
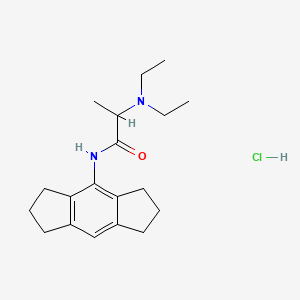
![(2R)-2-[[1-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclopentyl]methyl]pentanoic acid](/img/structure/B12778215.png)
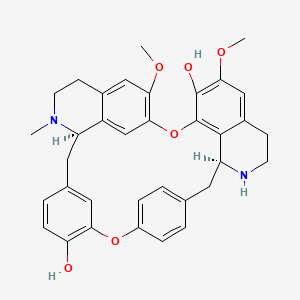
![[(3S,3aR,6S,6aS)-3-(4-benzoylpiperazin-1-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12778229.png)
